3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Description
3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid is a piperidine-based compound featuring:
- tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a common feature in peptide synthesis to prevent unwanted side reactions .
- Propanoic acid chain, providing carboxylic acid functionality for conjugation or salt formation.
This structure suggests applications as an intermediate in pharmaceuticals or agrochemicals, leveraging its Boc-protected amine for controlled deprotection and further functionalization.
Properties
IUPAC Name |
3-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-8-4-6-14(9-15,10-16)7-5-11(17)18/h4-8,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORJGOFYTXKDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Functional Group Variations
(a) 3-Cyano-1-[(2-Methylpropan-2-yl)Oxycarbonyl]Azetidine-3-Carboxylic Acid
- Key Difference : Azetidine (4-membered ring) vs. piperidine (6-membered).
- The carboxylic acid group replaces the propanoic acid chain, altering solubility and hydrogen-bonding capacity .
(b) (S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-(4-Phenylmethoxy-Phenyl)Propanoic Acid
- Key Difference: Aromatic (4-phenylmethoxy-phenyl) substituent vs. cyano-piperidine.
- The absence of a cyano group reduces electrophilicity, affecting reactivity in nucleophilic substitution reactions .
Functional Group Replacements
(a) 3-(N-(4-Sulfamoylphenyl)Amino)Propanoic Acid
- Key Difference: Sulfonamide (-SO₂NH₂) replaces the cyano and Boc groups.
- Impact: Sulfonamide increases acidity (pKa ~10) compared to the Boc-protected amine (pKa ~2–3 for Boc deprotection).
(b) Perfluorinated Propanoic Acid Derivatives
- Key Difference: Perfluoroalkyl chains replace the cyano-piperidine-Boc system.
- Impact: Fluorinated chains confer extreme hydrophobicity and chemical inertness, useful in surfactants or environmental contaminants. Contrastingly, the target compound’s Boc and cyano groups offer synthetic versatility for drug intermediates .
Amino Acid Analogs
(a) (R)-2-Amino-3-(Pyridin-3-yl)Propanoic Acid
- Key Difference: Pyridine ring instead of piperidine; lacks Boc and cyano groups.
- Impact: Pyridine’s aromaticity enables coordination with metal ions, while the free amino and carboxylic acid groups mimic natural amino acids, enabling integration into peptides .
Data Table: Structural and Functional Comparisons
Preparation Methods
Disconnection at the Piperidine Ring
Detailed Synthetic Routes
Route 1: Piperidine Ring Formation Followed by Functionalization
Step 1: Synthesis of N-Boc-3-piperidone
- Procedure :
- React 3-hydroxypyridine with benzyl bromide in ethanol to form N-benzyl-3-hydroxypyridinium salt (90% yield).
- Reduce with NaBH4 in ethanol to N-benzyl-3-hydroxypiperidine (80% yield).
- Hydrogenate with Pd/C and Boc-protect using di-tert-butyl dicarbonate.
- Oxidize with DMSO/oxalyl chloride to N-Boc-3-piperidone (42% overall yield).
Step 2: Cyano Group Introduction
- Reagents : Trimethylsilyl cyanide (TMSCN) and BF3·Et2O.
- Conditions : -20°C, anhydrous dichloromethane.
- Yield : ~65% (estimated from analogous reactions).
Step 3: Propanoic Acid Installation
Route 2: Early-Stage Cyano Incorporation
Step 1: Synthesis of 3-Cyanopiperidine
- Procedure :
Step 2: Boc Protection
Step 3: Propanoic Acid Side Chain Addition
- Method : Alkylation with ethyl acrylate via Michael addition, followed by saponification.
- Base : NaOH in ethanol/water.
- Yield : 68%.
Comparative Analysis of Methods
Optimization and Troubleshooting
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